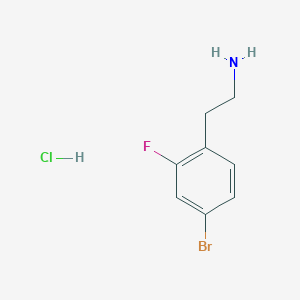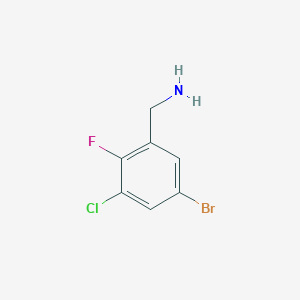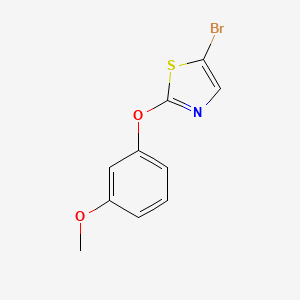![molecular formula C13H10BrNO4 B1374486 2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid CAS No. 1184056-88-9](/img/structure/B1374486.png)
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid
Vue d'ensemble
Description
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid is a chemical compound with the molecular formula C13H10BrNO4 and a molecular weight of 324.13 g/mol It is characterized by the presence of a bromofuran ring and a phenylformamido group attached to an acetic acid moiety
Méthodes De Préparation
The synthesis of 2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid typically involves the reaction of 5-bromofuran-2-carboxylic acid with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 5-bromofuran-2-yl-N-phenylformamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Des Réactions Chimiques
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding furan derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the furan ring.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Applications De Recherche Scientifique
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid involves its interaction with specific molecular targets and pathways. The bromofuran ring and phenylformamido group are believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects .
Comparaison Avec Des Composés Similaires
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid can be compared with similar compounds such as:
2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid: This compound has a methyl group instead of a phenyl group, which may result in different chemical and biological properties.
5-bromofuran-2-carboxylic acid: This precursor compound lacks the formamido and acetic acid moieties, making it less complex and potentially less active in biological systems.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
2-(N-(5-bromofuran-2-carbonyl)anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c14-11-7-6-10(19-11)13(18)15(8-12(16)17)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGACMDEBLNYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C(=O)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid](/img/structure/B1374404.png)



![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)




![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)
![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)


